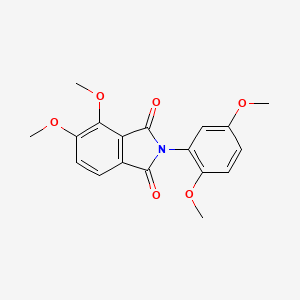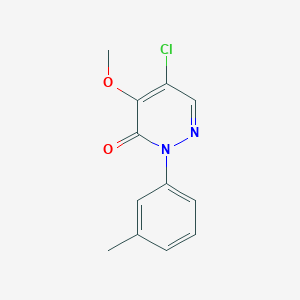
5-chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone derivatives involves multiple steps, including Friedel-Crafts acylation, cyclization, condensation, and specific reactions to introduce various functional groups. For instance, Soliman and El-Sakka (2011) reported the synthesis of similar derivatives through a process that includes Friedel-Crafts acylation of o-cresylmethyl ether with succinic anhydride followed by cyclization with hydrazine hydrate. This synthesis pathway illustrates the complexity and versatility of approaches used to obtain specific pyridazinone derivatives (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of 5-chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction (XRD), which provides insights into the crystalline structure and molecular geometry. Lakshminarayana et al. (2009) conducted an XRD study on a closely related compound, revealing its monoclinic space group and intermolecular hydrogen bonding (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
5-Chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, leading to the formation of derivatives with different functional groups. These reactions include dehydrogenation, Michael addition reactions, and reactions with formaldehyde and secondary amines, demonstrating the compound's reactivity and potential for chemical modifications (Soliman & El-Sakka, 2011).
Propriétés
IUPAC Name |
5-chloro-4-methoxy-2-(3-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-4-3-5-9(6-8)15-12(16)11(17-2)10(13)7-14-15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZFIOMJLVIHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5663941.png)
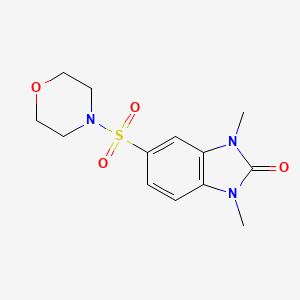
![1-methyl-8-[(5-methyl-2-furyl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5663967.png)
![4-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5663973.png)
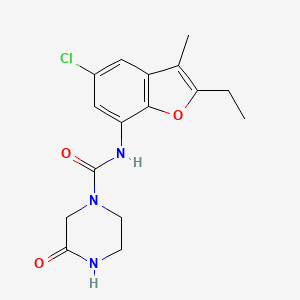
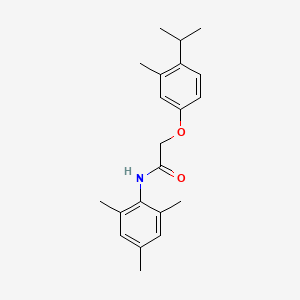
![(1S)-N,3-dimethyl-1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1-butanamine hydrochloride](/img/structure/B5663991.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5663998.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-4-isopropyl-1,3-thiazole-2-carboxamide](/img/structure/B5664004.png)
![methyl 4-[(4-amino-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5664006.png)
![2-(4-acetylphenoxy)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5664014.png)
